2-Amino-1,1-dimethylguanidine;hydroiodide
Description
Contextualizing Guanidine (B92328) Derivatives within Contemporary Organic Synthesis
Guanidine and its derivatives are recognized as some of the strongest organic bases, a property stemming from the exceptional resonance stabilization of the corresponding protonated form, the guanidinium (B1211019) cation. This delocalization of positive charge across the central carbon and three nitrogen atoms results in a highly stable, planar cation that readily forms in the presence of a proton source.
The potent basicity and unique structural features of guanidines make them versatile tools in organic synthesis. Their applications include:
Organocatalysis: Chiral guanidine derivatives have been successfully employed as Brønsted base catalysts in a variety of asymmetric syntheses.
Supramolecular Chemistry: The guanidinium cation is a superb hydrogen-bond donor. Its planar geometry and multiple N-H groups allow it to form strong and highly directional hydrogen bonds with a wide range of anions and other hydrogen-bond acceptors. This has led to its extensive use in the design of synthetic receptors for anions and in the construction of complex, self-assembling molecular architectures. researchgate.net
Synthetic Building Blocks: The guanidine moiety is a key functional group in numerous natural products and pharmacologically active molecules. Synthetic routes to guanidine derivatives are diverse, often involving the reaction of amines with cyanogen (B1215507) bromide or the conversion of thioureas. researchgate.net Processes have also been developed for synthesizing 2-amino-2-imidazoline and other guanidine derivatives, which are valuable in medicinal chemistry. google.com
The substitution pattern on the guanidine core, such as the N,N-dimethyl and N'-amino groups in 2-Amino-1,1-dimethylguanidine, is critical for fine-tuning the molecule's basicity, steric hindrance, solubility, and hydrogen-bonding capabilities.
| Property | Guanidine | Guanidinium Cation |
| Basicity | Strong organic base (pKa of conjugate acid ~13.6) | Highly stabilized conjugate acid |
| Structure | Trigonal planar CN3 core | Resonance-stabilized, planar cation |
| Bonding | Acts as a ligand, base, and nucleophile | Strong hydrogen-bond donor |
| Applications | Organocatalysis, synthesis | Anion recognition, supramolecular assembly, materials science |
Significance of Hydroiodide Salts in Chemical Transformations and Crystalline Architectures
The hydroiodide counter-anion (I⁻) is not merely a spectator ion; it plays an active and often crucial role in both chemical reactions and the formation of solid-state structures. Its influence can be understood through its distinct chemical properties and its participation in non-covalent interactions.
In Chemical Transformations: The iodide ion is a large, polarizable, and relatively soft anion, which makes it an excellent nucleophile in substitution reactions.
Nucleophilic Substitution: It is famously used in the Finkelstein reaction to convert alkyl chlorides or bromides into the more reactive alkyl iodides. calibrechem.com
Catalysis: Iodide can act as a catalyst in various organic transformations, including the elimination of iodine from vicinal diiodides and the addition of iodine to alkynes. acs.org Furthermore, iodine and iodide are applied in photocatalyzed organic synthesis. researchgate.net
Redox Chemistry: The iodide anion can be oxidized to elemental iodine, a property utilized in various oxidative coupling reactions. calibrechem.com
In Crystalline Architectures: In the solid state, the iodide anion is a versatile hydrogen-bond acceptor and can participate in other significant non-covalent interactions.
Hydrogen Bonding: In guanidinium iodide salts, the iodide anion readily accepts hydrogen bonds from the N-H groups of the guanidinium cation, leading to robust and predictable supramolecular networks. researchgate.net
Halogen Bonding: The iodide ion can act as a halogen bond acceptor, interacting with electron-deficient regions on other halogen atoms. This interaction is increasingly being used as a tool in crystal engineering to direct the assembly of molecules.
| Interaction Type | Role of Guanidinium Cation | Role of Iodide Anion |
| Hydrogen Bonding | Donor (from N-H groups) | Acceptor |
| Electrostatic | Cationic core | Anionic charge |
| Halogen Bonding | N/A | Acceptor |
| Application Example | Stabilizing perovskite structure | Passivating surface defects in perovskites ossila.comalfachemic.com |
Research Trajectories for 2-Amino-1,1-dimethylguanidine;hydroiodide and Related Guanidine Systems
While direct research on this compound is sparse, its structure suggests several promising avenues for future investigation, building upon the established chemistry of related systems.
Advanced Organocatalysis: The specific substitution pattern of the cation—combining the electron-donating amino group with the steric bulk of the two methyl groups—could offer unique selectivity in asymmetric catalysis. Research could explore its potential as a Brønsted base catalyst in reactions where tuning the steric and electronic environment is critical.
Supramolecular and Crystal Engineering: The presence of both primary amine (-NH2) and secondary amine (>N-H, in the protonated form) hydrogens, along with the dimethylated nitrogen, creates a distinct hydrogen-bond donor profile. This could be exploited to create novel supramolecular assemblies with iodide or other anions. Its potential for forming specific, predictable crystalline networks makes it a candidate for designing new functional materials, such as anion sensors or frameworks for guest inclusion.
Materials Science Innovation: Drawing parallels with the successful use of guanidinium iodide in perovskite solar cells, this compound could be investigated as a next-generation additive. ossila.comalfachemic.com The dimethyl and amino groups would alter the cation's size, shape, and hydrophobicity compared to the parent guanidinium ion, potentially improving solubility in processing solvents or enhancing interactions at the perovskite interface for more effective defect passivation.
Synthetic Chemistry: The known reactivity of 2-amino-1-substituted guanidine hydroiodides with aromatic isothiocyanates indicates its utility as a versatile building block for constructing more complex heterocyclic systems. researchgate.netresearchgate.net Further exploration of its reactions with a broader range of electrophiles could yield novel molecular scaffolds for medicinal chemistry or materials development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1,1-dimethylguanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4.HI/c1-7(2)3(4)6-5;/h5H2,1-2H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVHXCUDFIVGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NN)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/N)/N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481424 | |
| Record name | SCHEMBL1545131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33398-73-1 | |
| Record name | NSC72519 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SCHEMBL1545131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Amino 1,1 Dimethylguanidine;hydroiodide
Role in Heterocyclic Compound Synthesis
2-Amino-1,1-dimethylguanidine;hydroiodide is a valuable precursor in the synthesis of various heterocyclic compounds due to its multiple nucleophilic nitrogen atoms. It can react with bifunctional electrophiles to construct a range of ring systems.
The synthesis of pyrimidine (B1678525) rings often involves the condensation of a compound containing an N-C-N fragment, such as guanidine (B92328) or its derivatives, with a three-carbon unit possessing electrophilic sites at the 1 and 3 positions. bu.edu.eg This is one of the most common and effective methods for constructing the pyrimidine nucleus from non-heterocyclic precursors. bu.edu.eg The guanidine moiety in 2-Amino-1,1-dimethylguanidine can provide the necessary N-C-N backbone for this cyclization.
The general reaction involves the condensation with 1,3-dicarbonyl compounds, or their synthetic equivalents, leading to the formation of a six-membered ring. The reaction typically proceeds through initial nucleophilic attack by one of the guanidine nitrogens on a carbonyl group, followed by an intramolecular condensation and dehydration to yield the pyrimidine derivative. The substituents on the guanidine and the three-carbon component determine the final substitution pattern of the pyrimidine ring. gsconlinepress.comnih.gov
Table 1: Examples of Guanidine Reactions for Pyrimidine Synthesis
| Guanidine Derivative | 1,3-Bifunctional Reactant | Resulting Heterocycle |
| Guanidine Hydrochloride | Chalcones (α,β-unsaturated ketones) | Substituted Pyrimidines bu.edu.eg |
| Guanidine | 1,3-Diketones | 2-Aminopyrimidines |
| 2-Amino-1,1-dimethylguanidine | β-Ketoesters | Substituted 2-Aminopyrimidin-4-ones |
The aminoguanidine (B1677879) structure is a key precursor for the synthesis of 1,2,4-triazine (B1199460) derivatives. The reaction of aminoguanidines with α-oxoaldehydes (1,2-dicarbonyl compounds) under physiological conditions is a well-established route to 3-amino-1,2,4-triazine rings. nih.gov In the case of 2-Amino-1,1-dimethylguanidine, the terminal amino group and the adjacent guanidine nitrogen can react with the two carbonyl groups of an α-dicarbonyl compound. This double condensation reaction leads to the formation of the six-membered triazine ring. nih.govresearchgate.net
Furthermore, the guanidine moiety itself can be trimerized or react with other small molecules to form symmetrical 1,3,5-triazines. For instance, biguanides, which can be synthesized from guanidines, react with esters to yield 1,3,5-triazine (B166579) derivatives. nih.gov Copper-catalyzed reactions of amidines can also lead to the formation of 1,2-dihydro-1,3,5-triazines and symmetrical 1,3,5-triazines. rsc.org
2-Amino-1,1-dimethylguanidine can be utilized in the synthesis of more complex cyclic guanidine systems. This can be achieved through intramolecular cyclization or by reaction with dielectrophiles. For example, the guanidino group can undergo efficient internal cyclization, particularly when positioned favorably within a molecule, such as on the reducing end of a sugar. mdpi.com This process often occurs via the formation of a Schiff base followed by intramolecular nucleophilic attack. mdpi.com
Another synthetic strategy involves reacting a diamine-containing molecule with reagents that can form a guanidine bridge. nih.gov While not starting from the title compound, these methods highlight the principle of forming fused or bridged guanidine systems. nih.govnih.gov The reaction of 2-Amino-1,1-dimethylguanidine with a molecule containing two leaving groups (e.g., a 1,2-dihaloalkane) could potentially lead to the formation of a 2-aminoimidazolidine derivative.
Biguanides are compounds composed of two guanidine units sharing a common nitrogen atom. scholaris.ca They can be synthesized through several routes, one of which involves the addition of a guanidine to a cyanamide (B42294) or a carbodiimide (B86325) derivative. researchgate.netnih.gov 2-Amino-1,1-dimethylguanidine, acting as the nucleophile, can attack the electrophilic carbon of a cyanamide, leading to the formation of a substituted biguanide (B1667054). This reaction is a direct and versatile approach for creating both symmetric and unsymmetric biguanides. scholaris.canih.gov
The synthesis of polyamino guanidines can be envisioned as an extension of this chemistry, where guanidine units are linked together. The reactivity of the multiple nitrogen atoms in 2-Amino-1,1-dimethylguanidine allows for potential polymerization reactions or the step-wise construction of larger polyamino guanidine structures.
Table 2: General Synthetic Routes to Biguanides
| Reactant 1 | Reactant 2 | Pathway | Reference |
| Guanidine | Cyanamide | Nucleophilic addition | researchgate.netnih.gov |
| Amine | Cyanoguanidine | Nucleophilic addition | scholaris.canih.gov |
| Guanidine | Carbodiimide | Nucleophilic addition | researchgate.net |
| Amine | Dicyanamide | Nucleophilic addition | nih.gov |
Nucleophilic Reactivity and Basic Character of the Guanidine Moiety
Guanidines are recognized as strong organic superbases and effective nucleophiles. nih.gov The high basicity stems from the delocalization of the positive charge across the three nitrogen atoms in the protonated guanidinium (B1211019) cation, which results in significant resonance stabilization. N,N-Dimethylguanidine is a strong base that can act as a nucleophile in chemical reactions. ontosight.ai
In 2-Amino-1,1-dimethylguanidine, the guanidine core's basicity is modulated by the substituents. The electron-donating dimethyl groups on one nitrogen atom increase the electron density and basicity of the molecule. The nucleophilicity is also pronounced, with several nitrogen atoms available for nucleophilic attack. nih.govuni-muenchen.de The potential nucleophilic centers are the terminal nitrogen of the amino group and the unsubstituted imino nitrogen of the guanidine core. The steric hindrance from the dimethyl groups makes the nitrogen to which they are attached less likely to act as a nucleophile. The specific reaction conditions and the nature of the electrophile will determine which nitrogen atom preferentially reacts. nih.gov
Mechanistic Elucidation of Key Transformations involving this compound
Understanding the reaction mechanisms is crucial for controlling the outcome of syntheses involving 2-Amino-1,1-dimethylguanidine.
Pyrimidine Formation: The reaction of a guanidine with a 1,3-dicarbonyl compound to form a pyrimidine is a classic cyclocondensation. The mechanism begins with the nucleophilic attack of one of the guanidine's NH groups on a carbonyl carbon. This is followed by a dehydration step to form an intermediate. Subsequently, an intramolecular nucleophilic attack by the second NH group onto the remaining carbonyl carbon occurs, followed by another dehydration step to yield the final aromatic pyrimidine ring. researchgate.net
1,2,4-Triazine Formation: The reaction between aminoguanidine and an α-dicarbonyl compound proceeds via a stepwise condensation mechanism. nih.gov The terminal amino group of the aminoguanidine likely attacks one carbonyl group first, followed by cyclization involving the adjacent guanidine nitrogen attacking the second carbonyl group. A series of proton transfers and dehydrations leads to a dihydro-1,2,4-triazine intermediate, which can then be oxidized to the aromatic 3-amino-1,2,4-triazine product. nih.gov
Biguanide Synthesis: The formation of a biguanide from a guanidine and a cyanamide involves the nucleophilic addition of a guanidine nitrogen atom to the electrophilic carbon of the cyanamide's nitrile group. nih.gov This attack breaks the carbon-nitrogen triple bond, and subsequent proton transfers result in the formation of the biguanide linkage. The reaction is often facilitated by acid or base catalysis.
Redox Chemistry and Iodide-Mediated Processes
The redox behavior of guanidine derivatives, particularly in the presence of iodide, is a subject of significant interest due to its implications in both synthetic chemistry and biological systems. While specific studies on 2-amino-1,1-dimethylguanidine hydroiodide are not extensively documented, the reactivity can be inferred from related guanidinium salts and aminoguanidine compounds. Iodide ions can participate in various redox processes, acting as both a reducing agent and a catalyst in oxidative reactions.
Guanidinium iodide has been utilized as a catalyst in oxidative α-nitroalkylation of β-ketoamides. In this process, hypoiodite, generated in situ from the oxidation of guanidinium iodide by an oxidant like tert-butyl hydrogen peroxide, mediates the reaction. This suggests that the iodide counter-ion in 2-amino-1,1-dimethylguanidine hydroiodide could potentially be oxidized to a reactive iodine species, which could then participate in oxidation reactions of the guanidine moiety or other substrates.
Furthermore, studies on the oxidation of guanine, a related heterocyclic compound containing a guanidine substructure, by iodine in the presence of potassium iodide have shown the formation of various oxidation products. nih.gov This highlights the susceptibility of the guanidine group to oxidation by iodine-based reagents. The specific products formed are dependent on the reaction conditions, such as pH. nih.gov For 2-amino-1,1-dimethylguanidine, the presence of the amino group attached to the guanidine core could influence the redox potential and the nature of the oxidation products.
Aminoguanidine itself has been shown to possess antioxidant properties and can prevent oxidative stress in biological systems. nih.gov It can act as a scavenger of reactive carbonyl species and chelate metal ions that catalyze oxidation reactions. nih.govresearchgate.net This suggests that the aminoguanidine portion of 2-amino-1,1-dimethylguanidine could also exhibit reducing properties, potentially reacting with oxidizing agents. The interplay between the iodide ion, which can be oxidized, and the aminoguanidine moiety, which can act as a reducing agent, suggests a complex redox chemistry for 2-amino-1,1-dimethylguanidine hydroiodide.
The electrochemical properties of the nitroso-aminoguanidine system have been studied, indicating that aminoguanidine derivatives can undergo redox transformations. acs.org The presence of the dimethyl substitution on one of the nitrogen atoms in 2-amino-1,1-dimethylguanidine would likely influence the electron density and steric environment around the guanidine core, thereby affecting its redox potential compared to unsubstituted aminoguanidine.
A summary of relevant iodide-mediated processes involving guanidine-related compounds is presented in the table below.
| Reaction Type | Guanidine Derivative | Role of Iodide | Oxidant | Product Type |
| Oxidative α-nitroalkylation | Guanidinium iodide | Catalyst (forms hypoiodite) | tert-butyl hydrogen peroxide | α-nitroalkyl-β-ketoamides |
| Oxidation | 8-oxo-7,8-dihydroguanine | Oxidizing agent (with KI) | - | Dehydro-guanidinohydantoin, Spirohydantoin |
Functionalization Reactions at Nitrogen Centers
The nitrogen centers of the guanidine group are key sites for functionalization, allowing for the modification of the molecule's properties and the synthesis of more complex derivatives. nih.govnih.gov In 2-amino-1,1-dimethylguanidine, there are three distinct types of nitrogen atoms: the amino nitrogen (N-2), the dimethyl-substituted nitrogen (N-1), and the unsubstituted imino nitrogen. Each of these presents different opportunities for functionalization based on its nucleophilicity and steric accessibility.
Alkylation and Acylation:
The nitrogen atoms of guanidines can undergo alkylation and acylation reactions. nih.gov For 2-amino-1,1-dimethylguanidine, the unsubstituted amino and imino nitrogens are the most likely sites for such reactions. The nucleophilicity of these nitrogens makes them susceptible to attack by electrophiles like alkyl halides and acyl chlorides. The dimethyl-substituted nitrogen is sterically hindered and less likely to react. The specific site of functionalization can often be controlled by the choice of reagents and reaction conditions. For instance, in related guanidine compounds, terminal Nω alkylation and acetylation have been achieved using tailor-made precursor molecules. nih.gov
Condensation Reactions:
The amino group at the N-2 position of 2-amino-1,1-dimethylguanidine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazone-like structures. This type of reaction is common for aminoguanidines and is a versatile method for introducing a wide range of substituents. ijisrt.com For example, aminoguanidine reacts with dicarbonyl compounds to form triazines. researchgate.net
Cyclization Reactions:
Aminoguanidines are valuable precursors for the synthesis of various heterocyclic compounds. at.ua The presence of both a nucleophilic amino group and the guanidine functionality in 2-amino-1,1-dimethylguanidine allows for its use in cyclization reactions to form five- and six-membered heterocyclic rings, such as triazoles and triazines. ijisrt.comat.ua The specific heterocyclic system formed depends on the co-reactant. For instance, reaction with isothiocyanates or carboxylic acids and their derivatives can lead to the formation of various heterocyclic structures. at.ua
Reactions with Isothiocyanates:
The reaction of aminoguanidine derivatives with isothiocyanates is a well-established method for the synthesis of thiosemicarbazide (B42300) and triazole derivatives. at.ua It is expected that 2-amino-1,1-dimethylguanidine would react similarly at its N-2 amino group with various isothiocyanates to yield the corresponding N-substituted thiosemicarbazides, which can then be cyclized.
The table below summarizes potential functionalization reactions at the nitrogen centers of 2-amino-1,1-dimethylguanidine based on the known reactivity of related compounds.
| Reaction Type | Reagent | Potential Site of Functionalization | Product Type |
| Alkylation | Alkyl halide | N-2 amino, imino nitrogen | N-alkylated guanidine |
| Acylation | Acyl chloride | N-2 amino, imino nitrogen | N-acylated guanidine |
| Condensation | Aldehyde/Ketone | N-2 amino | Hydrazone derivative |
| Cyclization | Dicarbonyl compound | N-2 amino and guanidine N | Triazine derivative |
| Reaction with Isothiocyanate | Isothiocyanate | N-2 amino | Thiosemicarbazide derivative |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Amino-1,1-dimethylguanidine hydroiodide, various NMR experiments, including ¹H NMR, ¹³C NMR, and solid-state NMR, are employed to map out its atomic connectivity and probe its electronic environment.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Amino-1,1-dimethylguanidine hydroiodide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.
A key feature would be a singlet corresponding to the six protons of the two methyl (-CH₃) groups attached to the same nitrogen atom. Due to their chemical equivalence, these protons would resonate at the same frequency, resulting in a single, integrated signal. For a closely related compound, 1,1-dimethylguanidine (B3025567) sulfate, the dimethylamino protons appear at approximately 3.045 ppm in D₂O. While the hydroiodide counterion and the additional amino group in the target molecule will influence the exact chemical shift, this provides a reasonable estimate.
Additionally, signals corresponding to the protons of the amino (-NH₂) and guanidinium (B1211019) (-NH) groups would be observed. These signals are often broader and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. In the hydroiodide salt, the guanidinium group is protonated, and these N-H protons would likely appear further downfield.
Table 4.1.1: Predicted ¹H NMR Chemical Shifts for 2-Amino-1,1-dimethylguanidine Cation
| Group | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Dimethylamino | N(CH₃)₂ | ~3.0 | Singlet | 6H |
Note: Data is predictive and based on analysis of similar structures. Exact chemical shifts may vary based on experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 2-Amino-1,1-dimethylguanidine hydroiodide, two distinct carbon signals are anticipated in the ¹³C NMR spectrum.
One signal would correspond to the two equivalent methyl carbons of the dimethylamino group. The second, more downfield signal, would be attributed to the central quaternary carbon of the guanidinium core (-C(N)₃). This carbon is characteristically deshielded due to its attachment to three electronegative nitrogen atoms and would appear at a significantly higher chemical shift, typically in the range of 150-160 ppm for guanidinium carbons.
Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-1,1-dimethylguanidine Cation
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| N(CH₃)₂ | ~40 |
Note: Data is predictive and based on established ranges for similar functional groups.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. A key application for a compound like 2-Amino-1,1-dimethylguanidine hydroiodide is the unambiguous determination of its protonation state. The guanidinium group is strongly basic and is expected to be protonated in the hydroiodide salt. Solid-state NMR, particularly ¹⁵N ssNMR, can confirm this by probing the local electronic environment of the nitrogen atoms.
The chemical shifts of the nitrogen atoms in the guanidinium group are highly sensitive to their hybridization and protonation state. In a protonated guanidinium cation, the positive charge is delocalized across the three nitrogen atoms and the central carbon, leading to specific ¹⁵N chemical shift values that are distinct from those of a neutral guanidine (B92328). This technique can definitively confirm the site of protonation and provide insights into the hydrogen bonding network within the crystal lattice.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-Amino-1,1-dimethylguanidine hydroiodide, MS would be used to confirm the molecular weight of the cation and to study its fragmentation patterns, which can provide structural information.
Using a soft ionization technique like Electrospray Ionization (ESI), the intact cation [C₃H₁₁N₄]⁺ would be observed. The theoretical exact mass of this cation is 103.0984 Da. High-resolution mass spectrometry (HRMS) could confirm this mass with high accuracy, thus verifying the elemental composition.
Molecular Ion Data:
Formula: [C₃H₁₁N₄]⁺
Theoretical Monoisotopic Mass: 103.0984 Da
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The fragmentation of the 2-Amino-1,1-dimethylguanidine cation would likely involve the loss of small neutral molecules. Common fragmentation pathways for guanidinium compounds include the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (NCNH₂). The fragmentation of the N-N bond is also a plausible pathway. Analyzing these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and give information about the functional groups present.
The IR spectrum of 2-Amino-1,1-dimethylguanidine hydroiodide would be characterized by several key absorption bands:
N-H Stretching: Strong, broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the -NH₂ and protonated guanidinium N-H bonds. Hydrogen bonding in the solid state would contribute to the broadening of these peaks.
C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the symmetric and asymmetric stretching of the C-H bonds in the methyl groups.
C=N Stretching: A very strong and characteristic absorption band around 1650-1680 cm⁻¹ due to the C=N stretching vibration of the protonated guanidinium group. The delocalization of the double bond character across the CN₃ core influences the position of this band.
N-H Bending: Bending vibrations (scissoring) for the -NH₂ group typically appear around 1600-1650 cm⁻¹.
C-N Stretching: Vibrations for C-N single bonds would appear in the fingerprint region (1000-1300 cm⁻¹).
Raman spectroscopy would provide complementary information. The symmetric vibrations, such as the symmetric stretching of the CN₃ core, often give rise to strong Raman signals whereas they may be weak in the IR spectrum. The N-N bond stretching may also be observable in the Raman spectrum.
X-ray Crystallography and Single Crystal Diffraction Analysis
The analysis would confirm the planarity of the CN₃ core of the guanidinium group, a result of the delocalization of π-electrons. The C-N bond lengths within this group would be expected to be intermediate between typical C-N single and C=N double bonds, providing further evidence of resonance. For example, the C-N bond lengths in a protonated guanidinium group are typically in the range of 1.32-1.34 Å.
Furthermore, X-ray crystallography would show the extensive network of hydrogen bonds between the N-H groups of the cation and the iodide anions, as well as potentially between adjacent cations. This network is crucial in stabilizing the crystal lattice. The precise location of the hydrogen atoms can sometimes be challenging to determine with X-rays but their positions can often be inferred from the positions of the heavier atoms and the geometry of the hydrogen bonds.
Electron Diffraction Techniques (e.g., MicroED) for Microcrystalline Samples
For compounds that yield crystals too small for conventional X-ray crystallography, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for determining high-resolution atomic structures from micro- and nanocrystalline samples.
Theoretical Application to 2-Amino-1,1-dimethylguanidine;hydroiodide:
Hypothetical Data Table for MicroED Analysis:
The table below illustrates the type of data that would be generated from a successful MicroED experiment on this compound. Please note that this data is hypothetical and serves only as an example of what a structural report would contain.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 998.6 |
| Z | 4 |
| Resolution (Å) | 1.0 |
| R-factor | 0.06 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its purity and elemental composition.
Application to this compound:
For this compound (C₃H₁₁IN₄), elemental analysis would be crucial to confirm that the synthesized compound has the correct empirical formula. The analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). The iodine content would typically be determined by other methods, such as titration or ion chromatography.
Hypothetical Data Table for Elemental Analysis:
This table presents a comparison of the theoretical elemental composition of this compound with hypothetical experimental results. In a real-world scenario, the experimental values are expected to be in close agreement with the theoretical values for a pure sample.
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 15.66 | 15.62 |
| Hydrogen (H) | 4.82 | 4.85 |
| Iodine (I) | 55.16 | 55.09 |
| Nitrogen (N) | 24.35 | 24.40 |
Theoretical and Computational Chemistry of 2 Amino 1,1 Dimethylguanidine;hydroiodide Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure of the 2-Amino-1,1-dimethylguanidinium cation. The guanidinium (B1211019) group is characterized by a planar Y-shaped CN₃ core where a positive charge is delocalized across the three nitrogen atoms and the central carbon atom. at.uaencyclopedia.pub This delocalization is a key feature, contributing to the exceptional stability and high basicity (pKa ≈ 13.6 for the parent guanidine) of the guanidinium cation. at.ua
The electronic structure is often described in terms of "Y-aromaticity," a concept associated with the delocalization of six π-electrons over the four-atom CN₃ system, which enhances its stability. at.ua In the case of 2-Amino-1,1-dimethylguanidinium, the substituents—an amino (-NH₂) group and two methyl (-CH₃) groups on one of the terminal nitrogens—influence this electronic distribution. The amino group can participate in the delocalized π-system, while the electron-donating methyl groups can further modulate the charge distribution.
Computational methods like Hartree-Fock (SCF) and post-Hartree-Fock methods are employed to analyze these systems. acs.org Calculations on the parent guanidinium cation show that its absorption spectrum onset is around 7 eV, corresponding to a strong ππ* excitation. barbatti.org The electronic structure of substituted guanidines is similarly dominated by this delocalized π-system, with substituents causing shifts in molecular orbital energies. acs.org
Table 1: Illustrative Electronic Properties of Guanidinium Systems from Quantum Chemical Calculations
| Property | Description | Typical Finding in Guanidinium Systems |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and kinetic stability. researchgate.net | A large HOMO-LUMO gap is characteristic, contributing to the high kinetic stability of the cation. researchgate.net |
| Charge Distribution | The distribution of partial charges on each atom, calculated via methods like Natural Bond Orbital (NBO) analysis. | The positive charge is not localized on a single atom but is shared among the central carbon and the three nitrogen atoms. stackexchange.com |
| π-Electron System | The system of delocalized electrons above and below the molecular plane. | A 6-electron π-system delocalized over the CN₃ core, leading to the concept of Y-aromaticity. at.uarsc.org |
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for optimizing the geometry and analyzing the conformational landscape of molecules like 2-Amino-1,1-dimethylguanidine. mdpi.comund.edu DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), can accurately predict molecular structures and thermodynamic properties. mdpi.comsemanticscholar.org
For the 2-Amino-1,1-dimethylguanidinium cation, DFT studies would confirm the planarity of the central CN₃ core. The C-N bond lengths within this core are expected to be intermediate between typical single ( C-N, ~1.47 Å) and double (C=N, ~1.27 Å) bonds, reflecting the significant resonance delocalization. mdpi.com Studies on various substituted guanidines show these bond lengths typically fall in the range of 1.32 to 1.38 Å. at.ua
Conformational analysis would focus on the orientation of the amino and dimethylamino groups relative to the guanidinium plane. The rotational barriers around the C-N bonds can be calculated to identify the most stable conformers. acs.org The electronic properties of the substituents and intermolecular forces, such as hydrogen bonding in the crystal lattice, can significantly influence which tautomer or conformer is favored. mdpi.comntnu.no
Table 2: Predicted Molecular Geometry Parameters for a Substituted Guanidinium Cation based on DFT Studies of Analogues
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| C-N Bond Length (Guanidinium Core) | 1.32 - 1.38 Å | Indicates partial double-bond character due to electron delocalization. at.ua |
| N-C-N Bond Angle | Approximately 120° | Consistent with sp² hybridization of the central carbon and a planar CN₃ core. |
| Sum of Angles at Central Carbon | ~360° | Confirms the planarity of the central CN₃ unit. at.ua |
| C-N Rotational Barrier | Calculated to determine conformational stability. | Substituents and resonance affect the energy required for rotation around the C-N bonds. acs.org |
Potential Energy Surface Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgresearchgate.net Mapping the PES is essential for understanding chemical reactivity, identifying reaction mechanisms, locating transition states, and calculating activation energies. libretexts.orgchemrxiv.org For a system involving 2-Amino-1,1-dimethylguanidine, a PES could be mapped for reactions such as proton transfer, nucleophilic addition, or cycloaddition. researchgate.net
Computational studies on the reaction between aminoguanidine (B1677879) and methylglyoxal, for instance, used DFT to map the free-energy profiles, identifying intermediates and transition-state structures for each step of the reaction. nih.gov Such a study revealed a four-step mechanism involving condensation, dehydration, ring closure, and a final dehydration, with the first dehydration step being rate-determining. nih.gov Similarly, a PES for 2-Amino-1,1-dimethylguanidine could be computationally explored to predict its reactivity, for example, as a scavenger of dicarbonyl compounds. nih.govresearchgate.net The process involves identifying stationary points (reactants, products, intermediates) and saddle points (transition states) on the surface, which define the minimum energy pathway for the reaction. researchgate.netlibretexts.org
Studies on Electron Delocalization and Resonance Phenomena within the Guanidine (B92328) Group
The defining characteristic of the guanidinium cation is the extensive electron delocalization and resonance within its Y-shaped CN₃ framework. encyclopedia.pub This phenomenon is responsible for its thermodynamic stability and low basicity of the nitrogen lone pairs, as they are involved in intramolecular π-bonding. at.uastackexchange.com
The positive charge of the protonated guanidine is not localized on a single nitrogen atom but is distributed across all three nitrogen atoms and the central carbon. This can be represented by three equivalent primary resonance structures, where the double bond is shifted between the central carbon and each of the three nitrogen atoms. stackexchange.comyoutube.com
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to characterize unknown compounds. nih.govgithub.io
NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. arxiv.orgnmrdb.org Methods like the GIAO (Gauge-Independent Atomic Orbital) approach are used. For 2-Amino-1,1-dimethylguanidinium, calculations would predict distinct signals for the methyl protons, the protons on the amino groups, and the carbons in the guanidinium core and the methyl groups. The calculated shifts would be compared to experimental values to confirm the structure. nih.govmdpi.com
IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to stretching, bending, and other vibrational modes. researchgate.net For the target compound, characteristic bands would be expected for N-H stretching and bending vibrations (~3200 cm⁻¹ and ~1635 cm⁻¹, respectively), C-H stretching of the methyl groups (~2930 cm⁻¹), and the asymmetric stretching of the CN₃ core. researchgate.netnist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or semiempirical methods like PM3 can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. nih.gov The parent guanidinium cation exhibits a strong π→π* transition at high energy (low wavelength). barbatti.orgresearchgate.net The amino and dimethyl substituents on the 2-Amino-1,1-dimethylguanidinium chromophore would be expected to cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to the unsubstituted cation.
Table 3: Illustrative Computationally Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Feature for 2-Amino-1,1-dimethylguanidinium System |
|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | A signal for the central sp² carbon around 157-160 ppm; signals for the methyl carbons in the aliphatic region. |
| ¹H NMR | Chemical Shift (δ) | A singlet for the six equivalent methyl protons; distinct signals for the N-H protons of the amino and guanidinium groups. |
| IR | Vibrational Frequency (cm⁻¹) | Strong bands for N-H stretching (~3200-3400 cm⁻¹), N-H bending (~1635 cm⁻¹), and C-N stretching modes. researchgate.net |
| UV-Vis | λmax | An intense absorption band in the deep UV region, characteristic of a π→π* transition in the guanidinium core. barbatti.org |
Molecular Dynamics Simulations of Guanidine Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net MD simulations are particularly valuable for understanding the behavior of ions in solution, including hydration, ion-pairing, and interactions with biological macromolecules. nih.govresearchgate.net
Extensive MD simulations have been performed on the guanidinium cation (often with chloride as the counter-ion) to understand its role as a protein denaturant. aps.org These simulations show that the planar guanidinium ion has bimodal hydration: it forms strong hydrogen bonds with water molecules in its plane but is weakly hydrated above and below the plane. nih.govacs.org This anisotropic hydration allows it to interact favorably with both polar and non-polar parts of proteins, for instance, by stacking with aromatic side chains like tryptophan or planar groups like arginine. nih.govresearchgate.net
For the 2-Amino-1,1-dimethylguanidinium cation, MD simulations could be used to investigate:
Solvation Structure: How the presence of amino and dimethyl groups affects the hydration shell compared to the unsubstituted guanidinium ion.
Ion-Pairing: The tendency of the cation to form contact or solvent-separated pairs with its hydroiodide counter-ion in aqueous solution. Simulations have shown that guanidinium can form like-charge stacked ion pairs at high concentrations. aps.org
Interactions with Surfaces: How the substituted cation interacts with interfaces, such as a water-air interface or the surface of a protein. The orientation of the ion at such interfaces is a key factor in its behavior. acs.org
These simulations rely on force fields (like CHARMM or AMBER) that define the potential energy of the system, and the results provide a dynamic picture of the intermolecular interactions that govern the macroscopic properties of the compound in solution. nih.govacs.org
Applications in Advanced Organic Synthesis and Materials Science
Reagent for Derivatization and Functionalization in Complex Molecule Synthesis
The primary amino group and the adjacent nitrogen atoms in 2-Amino-1,1-dimethylguanidine make it a valuable reagent for the derivatization of carbonyl compounds. This process is crucial in analytical chemistry, particularly for enhancing the detection and separation of molecules in techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net Derivatization can improve ionization efficiency, which is often a challenge for neutral molecules like steroids or certain amino acids. researchgate.netnih.govnih.gov
The reaction typically involves the condensation of the amino group of the guanidine (B92328) derivative with aldehydes or ketones to form stable hydrazone linkages. nih.govmdpi.com The incorporation of the dimethylguanidine moiety can introduce a permanently positively charged group, significantly improving the sensitivity in electrospray ionization mass spectrometry (ESI-MS). researchgate.net
Table 1: Comparison of Derivatization Strategies for Analytical Purposes
| Derivatization Target | Reagent Class | Expected Product | Analytical Advantage |
|---|---|---|---|
| Aldehydes & Ketones | Hydrazine-based reagents | Hydrazone | Enhanced ionization for MS |
| Carboxylic Acids | Amines (with coupling agent) | Amide | Improved chromatographic retention |
| Alcohols & Phenols | Acylating/Silylating agents | Ester/Ether | Increased volatility for GC |
Research on related aminoguanidine (B1677879) compounds has shown their utility in modifying complex natural products and pharmaceuticals, facilitating their analysis and characterization. nih.gov The dimethyl substitution on the guanidine core of 2-Amino-1,1-dimethylguanidine can also influence the solubility and reactivity of the resulting derivatives.
Building Block for Nitrogen-Rich Organic Scaffolds and Heterocycles
Nitrogen-rich heterocyclic compounds are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. ijisrt.comijisrt.com Aminoguanidines are well-established precursors for the synthesis of various heterocycles, including triazoles, pyrazoles, and pyrimidines. at.uawikipedia.org The reaction of 2-Amino-1,1-dimethylguanidine with dicarbonyl compounds, for instance, can lead to the formation of substituted aminopyrimidines. nih.gov
The classical synthesis of 3-amino-1,2,4-triazoles involves the acylation of aminoguanidine followed by cyclization. at.ua This approach can be adapted using 2-Amino-1,1-dimethylguanidine to introduce a dimethylamino-guanidinyl substituent on the triazole ring, potentially modulating the pharmacological properties of the resulting molecule. nih.gov The presence of the hydroiodide salt can influence the reaction conditions required for these cyclizations.
Table 2: Examples of Heterocycles Synthesized from Aminoguanidine Precursors
| Reactant | Heterocyclic Product | General Reaction Type |
|---|---|---|
| α,β-Unsaturated Ketone | Pyrazole derivative | Condensation/Cyclization |
| 1,3-Dicarbonyl Compound | Pyrimidine (B1678525) derivative | Condensation/Cyclization |
| Carboxylic Acid/Ester | 1,2,4-Triazole derivative | Acylation followed by Cyclization |
| Isothiocyanate | 1,2,4-Triazole-3-thione | Addition/Cyclization |
Catalytic Applications in Organic Transformations
Guanidines and their derivatives are recognized for their strong basicity and ability to act as organocatalysts. nih.gov Aminoguanidines, in particular, have been explored for their catalytic activity in various organic reactions. For example, aminoguanidine has been shown to catalyze the reductive cyclization of o-phenylenediamines with CO2 to produce benzimidazoles. acs.org
The catalytic cycle often involves the activation of substrates through hydrogen bonding or proton transfer. The unique electronic and steric properties of 2-Amino-1,1-dimethylguanidine, conferred by the dimethyl groups, could lead to novel catalytic activities or selectivities in reactions such as Michael additions, aldol (B89426) reactions, or transesterifications. While specific studies on the catalytic use of this particular hydroiodide salt are limited, the broader class of substituted guanidines shows significant promise in this area. nih.gov
Precursor to Polymeric Materials and Macromolecular Structures
The bifunctional nature of 2-Amino-1,1-dimethylguanidine, possessing multiple reactive nitrogen centers, makes it a potential monomer for the synthesis of novel polymers. Polyguanidines are a class of polymers known for their applications as biocides, in gene delivery, and as flame retardants. The incorporation of the amino and dimethylguanidine moieties could lead to polymers with unique properties, such as enhanced thermal stability or specific metal-chelating abilities.
The synthesis could proceed through polycondensation reactions with diacyl chlorides, diepoxides, or other bifunctional electrophiles. The resulting polymers would feature repeating units containing the guanidinium (B1211019) group, which could be further modified or utilized for their inherent properties. While specific research on polymers derived from 2-Amino-1,1-dimethylguanidine;hydroiodide is not widely reported, the foundational chemistry of polymer synthesis supports its potential in this field.
Ligand in Metal Complexation Studies for Novel Coordination Compounds
Guanidine derivatives are excellent ligands for a wide range of metal ions due to the presence of multiple nitrogen donor atoms. nih.gov Aminoguanidines can act as bidentate or monodentate ligands, forming stable chelate complexes with transition metals. ajrconline.orgresearchgate.net The coordination chemistry of aminoguanidine with metals like copper, nickel, platinum, and palladium has been extensively studied. ajrconline.orgresearchgate.netacs.org
2-Amino-1,1-dimethylguanidine can coordinate to a metal center through the amino nitrogen and one of the guanidinyl nitrogens, forming a stable five-membered ring. ajrconline.orgnih.gov The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, iron(III) complexes with aminoguanidine-derived Schiff base ligands have been investigated as biomimetic catalysts. csic.es The dimethyl substituents on the guanidine moiety can influence the steric and electronic environment around the metal center, leading to complexes with unique reactivity and stability. nih.gov
Table 3: Coordination Modes of Aminoguanidine Ligands
| Coordination Mode | Donating Atoms | Resulting Chelate Ring Size |
|---|---|---|
| Monodentate | Hydrazine Nitrogen (N4) | N/A |
| Bidentate | Hydrazine (N4) and Imino (N1) Nitrogens | 5-membered |
| Tridentate (Schiff bases) | Phenolic Oxygen, Azomethine Nitrogen, Imino Nitrogen | 6- and 5-membered |
Role in Designing Chemical Sensors
The ability of aminoguanidine derivatives to react with specific analytes or to form fluorescent metal complexes makes them attractive components in the design of chemical sensors. rsc.org Schiff base condensation of aminoguanidines with aldehydes can lead to the formation of fluorescent probes. For instance, an aminoguanidine-based proligand was recently reported as an aggregation-induced emission enhancement (AIEE) probe. rsc.orgnih.gov
Furthermore, metal complexes of aminoguanidine derivatives can act as fluorometric sensors. Iron(III) complexes of aminoguanidine Schiff base ligands have been shown to be effective fluorometric sensors for sulfide (B99878) ions. csic.es The design of such sensors often relies on the specific interaction between the aminoguanidine moiety (or its derivative) and the target analyte, leading to a measurable change in an optical or electrochemical signal. The specific structure of 2-Amino-1,1-dimethylguanidine could be leveraged to develop sensors with high selectivity and sensitivity for particular ions or molecules.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes for Chiral 2-Amino-1,1-dimethylguanidine Derivatives
The development of stereocontrolled synthetic methods is a paramount objective in modern organic chemistry, particularly for producing enantiomerically pure compounds for pharmaceutical applications. While chiral guanidines have emerged as powerful organocatalysts, the asymmetric synthesis of molecules containing a chiral guanidine (B92328) core, such as derivatives of 2-Amino-1,1-dimethylguanidine, remains an area ripe for exploration. rsc.org
Future research should focus on adapting existing asymmetric synthesis methodologies to this specific scaffold. Strategies that have proven successful for the synthesis of tailor-made amino acids and chiral diamines could be particularly fruitful. nih.govresearchgate.netehu.es For instance, the use of chiral transition metal complexes, such as those involving Ni(II), could facilitate the asymmetric alkylation or arylation of precursor imines. nih.govehu.es Furthermore, the application of chiral Brønsted acids or phosphoric acids as catalysts could enable enantioselective additions to create chiral centers adjacent to the guanidine moiety. researchgate.net The goal would be to establish robust and scalable routes to access a diverse library of chiral 2-Amino-1,1-dimethylguanidine derivatives, which could then be evaluated as new chiral ligands, organocatalysts, or bioactive molecules. rsc.org
| Research Focus | Potential Methodologies | Key Objectives |
| Asymmetric C-C Bond Formation | Transition Metal Catalysis (e.g., Ni, Pd) | Synthesis of α- or β-substituted chiral derivatives. |
| Enantioselective Addition | Chiral Brønsted Acid/Base Catalysis | Creation of stereocenters on the guanidine backbone. |
| Kinetic Resolution | Enzyme- or Organo-catalyzed Reactions | Separation of racemic mixtures of derivatives. |
Investigations into Complex Supramolecular Assemblies and Crystal Engineering
The 2-Amino-1,1-dimethylguanidine;hydroiodide scaffold is rich in hydrogen bond donors (N-H groups from both the amino and guanidinium (B1211019) functions) and acceptors (the guanidine nitrogen atoms). This makes it an excellent candidate for the construction of complex and predictable supramolecular assemblies through crystal engineering. The strong, directional hydrogen bonds facilitated by the guanidinium group can be harnessed to form robust synthons, which are reliable structural motifs in crystal design.
Future investigations should systematically explore the co-crystallization of this compound with various hydrogen bond acceptors, such as carboxylic acids, sulfonates, or phosphates. This would allow for the creation of intricate one-, two-, or three-dimensional networks. researchgate.netnih.gov Hirshfeld surface analysis could be employed to quantitatively and qualitatively analyze the intermolecular interactions driving the crystal packing. nih.gov Such studies would not only advance the fundamental understanding of non-covalent interactions but could also lead to the design of crystalline materials with tailored properties, such as specific host-guest capabilities or altered physicochemical characteristics. The co-assembly with other functional molecules, like π-conjugated systems, could also yield materials with interesting electronic or photophysical properties. rsc.org
Integration into Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and potential for automation and scalability. nih.govmdpi.com The synthesis of guanidine derivatives can sometimes involve hazardous reagents or intermediates, making flow chemistry an attractive approach to mitigate these risks. mdpi.com
A significant future direction is the translation of the synthesis of this compound and its derivatives into a continuous flow process. This would involve designing and optimizing a flow reactor setup where reagents are continuously pumped and mixed, with the product being collected downstream. nih.gov Such a system could enable the safe handling of reactive intermediates and allow for rapid optimization of reaction parameters like temperature, pressure, and residence time. unimi.it Furthermore, integrating in-line purification techniques, such as solid-phase extraction or crystallization, could lead to a fully automated and highly efficient manufacturing process, which is particularly valuable for producing active pharmaceutical ingredients (APIs). nih.gov
Exploration of Photoinduced Reactivity and Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.com This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. princeton.edu The unique electronic properties of the guanidinium group suggest that 2-Amino-1,1-dimethylguanidine derivatives could play a significant role in this field.
Future research should explore the potential of this compound and its derivatives as novel ligands for photocatalysts, as substrates in photoredox reactions, or even as organophotocatalysts themselves. The electron-rich nature of the guanidine moiety could be exploited to engage in oxidative quenching cycles with excited-state photocatalysts. Conversely, protonated guanidinium species could participate in reductive quenching. The development of photoredox-mediated reactions involving this scaffold could open new pathways for C-C and C-X bond formation, providing access to novel chemical space under sustainable and green conditions. nih.govcore.ac.uk
Advancements in Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, thereby accelerating experimental research. mdpi.com Applying advanced computational modeling to this compound can offer deep insights into its structure, properties, and reactivity.
Future efforts in this area should employ methods like Density Functional Theory (DFT) to elucidate the electronic structure, protonation states (pKa), and hydrogen-bonding capabilities of the molecule. researchgate.net Molecular dynamics (MD) simulations could be used to model the behavior of its derivatives in solution or within supramolecular assemblies, predicting their conformational preferences and dynamic interactions. Furthermore, computational modeling can be used to predict the outcomes of potential synthetic transformations, calculate transition state energies to understand reaction mechanisms, and design novel derivatives with specific desired properties, such as enhanced catalytic activity or specific binding affinities for biological targets. mdpi.com
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction pathways, transition states, electronic structure, pKa. |
| Molecular Dynamics (MD) | Supramolecular Chemistry | Conformational analysis, assembly dynamics, binding free energies. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Bio-organic Chemistry | Interactions with biological macromolecules (e.g., enzymes, DNA). |
Design of New Functional Materials incorporating this compound Scaffolds
The inherent properties of the guanidinium group—its strong basicity, ability to form multiple hydrogen bonds, and permanent positive charge under physiological conditions—make it an attractive building block for a wide range of functional materials.
A promising avenue for future research is the incorporation of the 2-Amino-1,1-dimethylguanidine scaffold into polymers, metal-organic frameworks (MOFs), or other extended structures. In polymers, the guanidinium group could impart unique properties such as enhanced thermal stability, specific ion-binding capabilities, or antimicrobial activity. In the context of bioactive materials, the ability of guanidinium groups to interact with negatively charged biological molecules like DNA or cell membranes could be exploited. mdpi.com For example, derivatives could be designed as novel DNA photocleaving agents or as components of drug delivery systems that target specific cell types. The synthesis of diacylhydrazine derivatives incorporating this scaffold could also be explored for potential applications in medicinal chemistry and materials science. mdpi.com
Q & A
Basic Question: What are the optimal synthetic routes for 2-amino-1,1-dimethylguanidine hydroiodide, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of 2-amino-1,1-dimethylguanidine hydroiodide typically involves guanidine derivatives and hydroiodic acid. Key parameters include:
- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous media may improve iodine incorporation.
- Stoichiometric ratios : Excess hydroiodic acid (1.2–1.5 equivalents) ensures complete salt formation .
Optimization Strategy : Use a factorial design to test variables (temperature, solvent ratio, reaction time). Monitor intermediates via TLC or HPLC and characterize yields via gravimetric analysis.
Basic Question: What purification techniques are most effective for isolating high-purity 2-amino-1,1-dimethylguanidine hydroiodide?
Methodological Answer:
Post-synthesis purification involves:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit differential solubility.
- Chromatography : Silica gel columns with methanol/ethyl acetate gradients (5–20% MeOH) resolve polar impurities.
- Drying protocols : Vacuum drying at 40°C for 24 hours minimizes residual solvents .
Quality Control : Verify purity via melting point analysis (if data available) and NMR (e.g., absence of solvent peaks in spectra).
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for 2-amino-1,1-dimethylguanidine hydroiodide?
Methodological Answer:
Contradictions often arise from:
- Hydration states : Variable water content alters peak splitting in NMR. Perform Karl Fischer titration to quantify water and re-analyze under anhydrous conditions .
- Tautomeric equilibria : Guanidine derivatives exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dynamic equilibria and assign peaks correctly .
- Counterion effects : Compare IR spectra with analogous hydrobromide or hydrochloride salts to isolate iodide-specific vibrations (e.g., 2200–2400 cm) .
Advanced Question: What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
pH Variation : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C and 40°C.
Thermal Stress : Use DSC/TGA to identify decomposition thresholds (e.g., endothermic peaks >150°C).
Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., iodine release or guanidine backbone cleavage) .
Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (2–8°C, argon atmosphere) .
Basic Question: What safety protocols are critical when handling 2-amino-1,1-dimethylguanidine hydroiodide in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard) and impervious lab coats to prevent dermal exposure.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of iodine vapors.
- Waste Disposal : Segregate iodine-containing waste and treat with sodium thiosulfate to neutralize before disposal .
Advanced Question: How can computational modeling aid in predicting the reactivity of 2-amino-1,1-dimethylguanidine hydroiodide in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrophilic/nucleophilic sites. Focus on the guanidine moiety’s charge distribution and iodide’s leaving-group potential.
- Reaction Pathway Simulation : Identify transition states for iodination or substitution reactions using QM/MM methods.
- Validation : Cross-check predicted intermediates with experimental LC-MS/MS data .
Advanced Question: What methodologies are suitable for investigating the compound’s potential as a catalyst or reagent in multi-step organic syntheses?
Methodological Answer:
- Mechanistic Probes : Use -labeled substrates to track carbon-I bond formation via NMR isotope shifts.
- Kinetic Studies : Perform stopped-flow UV-Vis spectroscopy to monitor reaction rates in real-time.
- Comparative Analysis : Benchmark catalytic efficiency against commercial guanidinium salts (e.g., guanidine hydrochloride) under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
